molecular formula C5H9N5O2 B568632 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione CAS No. 113613-70-0

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No. B568632
CAS RN: 113613-70-0
M. Wt: 171.16
InChI Key: YTHMJAYDQBKNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione, also known as AHPD, is a pyrimidine derivative that has been studied for its potential applications in the field of agriculture. AHPD has been found to have significant antimicrobial properties, making it a potential candidate for use as a pesticide.

Mechanism of Action

The mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione disrupts the production of DNA and RNA, leading to the inhibition of cell growth and division. This mechanism of action is unique to 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and has been found to be effective against a wide range of microorganisms.
Biochemical and Physiological Effects:
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be non-toxic to humans and animals at low concentrations. However, at higher concentrations, it can cause cytotoxicity and apoptosis in certain cell types. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has also been found to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione in lab experiments is its broad-spectrum antimicrobial activity. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be effective against a wide range of microorganisms, making it a potential candidate for use as a pesticide or antimicrobial agent. However, one limitation of using 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is its cytotoxicity at higher concentrations. Careful dose optimization is required to ensure that 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is effective without causing harm to cells or organisms.

Future Directions

There are several future directions for research on 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione. One area of interest is the development of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione-based pesticides or antimicrobial agents. Further studies are needed to optimize the synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and to determine its efficacy in field trials. Another area of interest is the investigation of the mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione on a molecular level. Understanding the interactions between 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione and DHODH could lead to the development of more potent inhibitors of this enzyme. Finally, further studies are needed to determine the long-term effects of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione exposure on human and animal health.

Synthesis Methods

The synthesis of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves the reaction of 5-amino-6-chloro-3-methyluracil with hydrazine hydrate. The resulting product is then further reacted with potassium hydroxide to yield 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione. This method has been optimized to produce high yields of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione with high purity.

Scientific Research Applications

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been extensively studied for its potential use as a pesticide. It has been found to have significant antimicrobial properties against a wide range of bacteria, fungi, and viruses. 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been shown to inhibit the growth of various plant pathogens, including Xanthomonas campestris, Pseudomonas syringae, and Erwinia carotovora. Additionally, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione has been found to be effective against human pathogens such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

(6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHMJAYDQBKNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=NN)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(/C(=N/N)/NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione

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